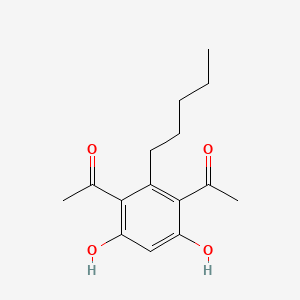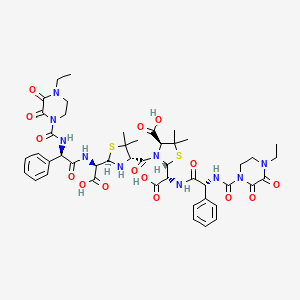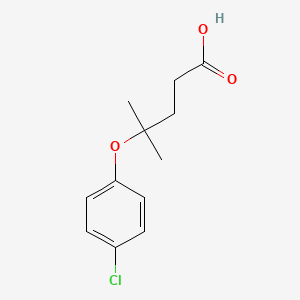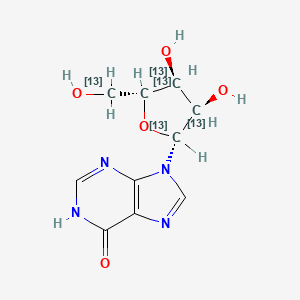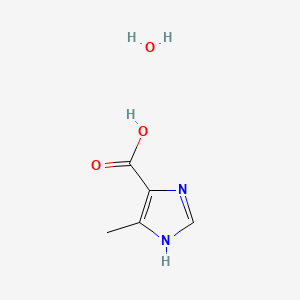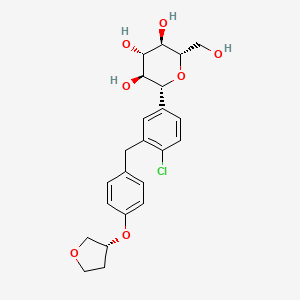
(2R, 3S, 4S, 5R, 6S)-Empagliflozin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R, 3S, 4S, 5R, 6S)-Empagliflozin is a chemical compound known for its role as a sodium-glucose co-transporter 2 inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus by helping to lower blood sugar levels. The compound works by preventing the reabsorption of glucose in the kidneys, thus promoting its excretion through urine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R, 3S, 4S, 5R, 6S)-Empagliflozin involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include glycosylation reactions, protection and deprotection of hydroxyl groups, and the introduction of the glucose moiety. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(2R, 3S, 4S, 5R, 6S)-Empagliflozin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and pH levels being crucial for optimal results.
Major Products
科学的研究の応用
(2R, 3S, 4S, 5R, 6S)-Empagliflozin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Investigated for its effects on glucose metabolism and its potential role in treating other metabolic disorders.
Medicine: Extensively studied for its efficacy and safety in treating type 2 diabetes mellitus. Research is also ongoing to explore its potential benefits in cardiovascular and renal health.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用機序
The mechanism of action of (2R, 3S, 4S, 5R, 6S)-Empagliflozin involves the inhibition of the sodium-glucose co-transporter 2 in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose, leading to increased glucose excretion through urine. The molecular targets include the sodium-glucose co-transporter 2 proteins, and the pathways involved are primarily related to glucose metabolism and renal function.
類似化合物との比較
Similar Compounds
- Dapagliflozin
- Canagliflozin
- Ertugliflozin
Uniqueness
(2R, 3S, 4S, 5R, 6S)-Empagliflozin is unique due to its high selectivity for the sodium-glucose co-transporter 2, which results in fewer off-target effects and a better safety profile. Additionally, it has been shown to provide cardiovascular and renal benefits beyond its glucose-lowering effects, making it a preferred choice for many patients with type 2 diabetes mellitus.
特性
分子式 |
C23H27ClO7 |
|---|---|
分子量 |
450.9 g/mol |
IUPAC名 |
(2R,3S,4S,5R,6S)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m1/s1 |
InChIキー |
OBWASQILIWPZMG-XJZBYQAASA-N |
異性体SMILES |
C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)CO)O)O)O)Cl |
正規SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


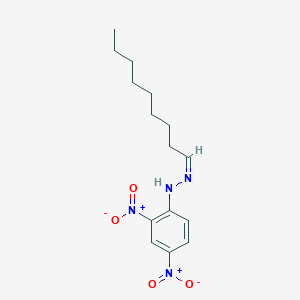
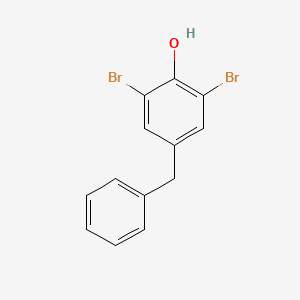
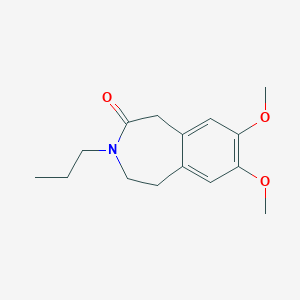
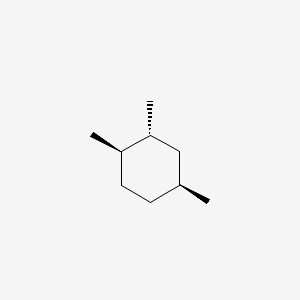
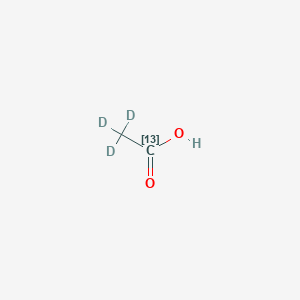
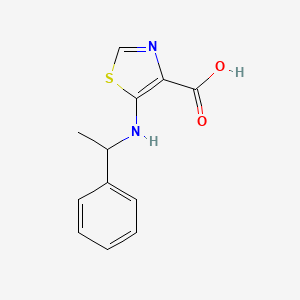
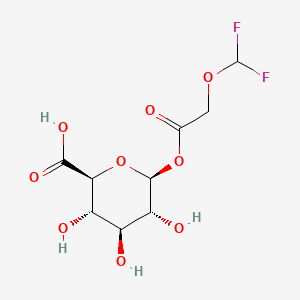

![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
